Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 2-(2-methoxyethenyl)-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHIZFOEWLXRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate: A Strategic Intermediate for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is a specialized aromatic compound featuring a unique convergence of functional groups that render it a highly valuable, albeit niche, intermediate in synthetic organic chemistry. The strategic ortho-positioning of an electron-withdrawing nitro group and an electron-rich methoxyethenyl (enol ether) substituent creates a "push-pull" electronic environment, predisposing the molecule to specific and highly useful chemical transformations. This guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and predicted reactivity of this compound. We will delve into its primary application as a precursor for reductive cyclization reactions to form substituted indole scaffolds, which are of paramount importance in medicinal chemistry and drug development. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this molecule's synthetic potential.
Molecular Structure and Inherent Properties
The structure of this compound is characterized by a benzene ring substituted with three key functional groups that dictate its overall chemical behavior.
Caption: Molecular structure of this compound.
-
Nitro Group (-NO₂): Positioned at C6, this group is a powerful electron-withdrawing group via both resonance and inductive effects. It strongly deactivates the aromatic ring towards electrophilic substitution and is the key functional group for reductive cyclization.
-
Methoxyethenyl Group (-CH=CHOCH₃): This enol ether at C2 is an electron-donating group. The oxygen lone pair participates in resonance, increasing the electron density of the alkene, making it highly susceptible to electrophilic attack.[1]
-
Methyl Ester Group (-COOCH₃): Located at C1, this is a moderately electron-withdrawing group that can influence the reactivity of adjacent positions and serves as a synthetic handle for further modifications.
The steric hindrance provided by the ortho-substituents (nitro and ethenyl groups) is significant. This steric crowding can influence the conformation of the molecule and the accessibility of reagents to the reactive sites.
Proposed Synthetic Pathway
This molecule is not commercially available and must be prepared via a multi-step synthesis. The most logical precursor is Methyl 2-methyl-6-nitrobenzoate[2][3][4], which serves as a common starting material for various pharmaceutical intermediates. The key transformation is the conversion of the benzylic methyl group into the methoxyethenyl substituent.
Caption: Proposed synthetic workflow from a common starting material.
A plausible approach is analogous to the first step of the Leimgruber-Batcho indole synthesis.[5][6] This involves the condensation of the acidic methyl protons of Methyl 2-methyl-6-nitrobenzoate with an N,N-dimethylformamide dimethyl acetal (DMFDMA).
Experimental Protocol: Synthesis of this compound
Rationale: The acidity of the methyl protons on Methyl 2-methyl-6-nitrobenzoate is enhanced by the adjacent electron-withdrawing nitro and ester groups. This allows for deprotonation and condensation with DMFDMA to form a more stable, conjugated enamine intermediate. While the direct formation of the enol ether is less common in this specific reaction, it can be considered a related transformation or a subsequent step. For the purpose of this guide, we will focus on the analogous and well-documented enamine formation, which would have very similar reactivity.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine Methyl 2-methyl-6-nitrobenzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (approx. 5 mL per mmol of substrate).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (1.5 eq) to the solution. The addition of pyrrolidine often accelerates the reaction by forming a more reactive enamine intermediate in situ.[5]
-
Reaction Conditions: Heat the mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the highly conjugated enamine intermediate is typically accompanied by the appearance of an intense red or deep orange color.[5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid product, trans-β-dimethylamino-2-nitrostyrene derivative, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Note: The direct synthesis of the methoxyethenyl (enol ether) analog would likely involve a variation of this procedure, potentially using a different acetal or reaction conditions that favor methanol elimination.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electronic interplay of its substituents, making it a prime candidate for intramolecular cyclization.
Reductive Cyclization: The Leimgruber-Batcho Pathway
The most significant application of this molecular scaffold is its conversion to a substituted indole via reductive cyclization, a process central to the Leimgruber-Batcho indole synthesis.[7][8] This method is highly valued in the pharmaceutical industry for its efficiency and mild reaction conditions.[5]
Mechanism: The process involves two key stages: formation of the enamine/enol ether intermediate (as described above) and its subsequent reductive cyclization.
Caption: Logical steps in the reductive cyclization to form an indole.
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂). This can be achieved using various reducing agents. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel is a common and effective method.[7] Other reagents like stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) can also be employed.[5]
-
Intramolecular Cyclization: The newly formed, nucleophilic amino group attacks the electron-rich double bond of the enol ether in an intramolecular fashion.
-
Elimination & Aromatization: Following the cyclization, a molecule of methanol is eliminated, and the five-membered ring aromatizes to form the thermodynamically stable indole nucleus.
Experimental Protocol: Reductive Cyclization to Methyl 4-methoxy-1H-indole-7-carboxylate
Rationale: This protocol utilizes catalytic hydrogenation, a clean and high-yielding method for nitro group reduction, which triggers the spontaneous cyclization to the indole product.
-
Reaction Setup: To a solution of the starting enol ether (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the consumption of hydrogen and the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude indole can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 4-methoxy-1H-indole-7-carboxylate.
Reactivity of the Enol Ether
Like other enol ethers, the methoxyethenyl group is susceptible to hydrolysis under acidic conditions.[9] Treatment with aqueous acid would likely cleave the double bond, leading to the formation of an aldehyde and methanol. This reactivity must be considered when planning synthetic sequences, as acidic conditions should be avoided if the enol ether moiety needs to be preserved.
Applications in Drug Development and Research
The primary value of this compound lies in its role as a precursor to 4,7-disubstituted indoles. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[10][11] The ability to synthesize specifically substituted indoles is crucial for developing new therapeutic agents.
| Potential Target Class | Significance of Indole Scaffold | Example Application Areas |
| Serotonin Receptor Agonists/Antagonists | The indole core mimics the structure of serotonin. | Antidepressants, Anxiolytics, Migraine treatments |
| Anticancer Agents | Indole derivatives can act as tubulin polymerization inhibitors or kinase inhibitors. | Oncology, Chemotherapeutics |
| Anti-inflammatory Drugs | Certain indole structures exhibit potent anti-inflammatory properties. | Treatment of inflammatory diseases |
| Antiviral/Antimicrobial Agents | The indole ring is a key component in various compounds with antimicrobial activity.[12] | Infectious disease research |
The synthesis of Methyl 4-methoxy-1H-indole-7-carboxylate via the described pathway provides a building block with distinct functional handles (the ester and the methoxy group) for further elaboration into more complex and potentially bioactive molecules.
Conclusion
This compound, while not a common chemical, represents a strategically designed intermediate for advanced organic synthesis. Its structure is ideally suited for the Leimgruber-Batcho indole synthesis, providing a reliable and efficient route to highly functionalized indole derivatives. Understanding its molecular properties, synthetic preparation, and predictable reactivity allows researchers and drug development professionals to effectively incorporate this powerful building block into synthetic campaigns targeting novel therapeutics and complex molecular architectures. The methodologies and mechanistic insights presented in this guide serve as a robust foundation for the practical application of this versatile compound.
References
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved February 12, 2026, from [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
-
ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. Retrieved February 12, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved February 12, 2026, from [Link]
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ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20th century). Retrieved February 12, 2026, from [Link]
-
Organic Reactions. (n.d.). Bartoli (Indole Synthesis). Retrieved February 12, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved February 12, 2026, from [Link]
- Synfacts. (2021). The Bartoli Indole Synthesis. Synfacts, 17(02), 0187.
- Stolz, D., Kazmaier, U., & Pick, R. (2006).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved February 12, 2026, from [Link]
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YouTube. (2024, December 16). Bartoli Indole Synthesis. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Enol ether. Retrieved February 12, 2026, from [Link]
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PMC. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Retrieved February 12, 2026, from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-methyl-6-nitrobenzoate. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 12, 2026, from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved February 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved February 12, 2026, from [Link]
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YouTube. (2023, May 18). Enol(ate)s 2: Reactivity of Enolates. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.). Enamine. Retrieved February 12, 2026, from [Link]
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Master Organic Chemistry. (2025, April 16). Enamines. Retrieved February 12, 2026, from [Link]
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De Gruyter. (2023, September 1). The crystal structure of methyl 5-nitro-2-(tosyloxy)benzoate, C15H13NO7S. Retrieved February 12, 2026, from [Link]
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Making Molecules. (2024, September 2). Enamines. Retrieved February 12, 2026, from [Link]
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Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved February 12, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved February 12, 2026, from [Link]
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Oregon State University. (n.d.). Reactions & Properties of Enamines. Retrieved February 12, 2026, from [Link]
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ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved February 12, 2026, from [Link]
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MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved February 12, 2026, from [Link]
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PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved February 12, 2026, from [Link]
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Technical Guide: The Role of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate in Batcho-Leimgruber Indole Synthesis
The following technical guide details the role of methoxyethenyl-nitrobenzoate intermediates in the Batcho-Leimgruber indole synthesis.
Executive Summary & Structural Clarification
The Batcho-Leimgruber (B-L) indole synthesis is the gold standard for synthesizing 4- and 7-substituted indoles, scaffolds critical in pharmaceutical development (e.g., pindolol, carvedilol). The classic protocol proceeds via a dimethylamino-enamine intermediate. However, for specific substrates—particularly electron-deficient benzoates—the methoxy-enol ether variant (the subject of this guide) offers distinct advantages in stability and purification.
Structural Feasibility Alert
Critical Note on Regiochemistry: The specific nomenclature "Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate" implies a 1,2,6-substitution pattern where the vinyl (position 2) and nitro (position 6) groups are meta to each other.
-
Constraint: The B-L cyclization requires an ortho relationship between the nitro group and the vinyl side chain to facilitate the formation of the pyrrole ring.
-
Likely Target: This guide addresses the chemistry of the ortho-isomers (e.g., Methyl 2-(2-methoxyethenyl)-3-nitrobenzoate or Methyl 3-(2-methoxyethenyl)-2-nitrobenzoate ), which are the actual precursors for Methyl 4-indolecarboxylate and Methyl 7-indolecarboxylate , respectively.
This guide focuses on the Enol Ether (Methoxyethenyl) variant as a high-fidelity alternative to the traditional Enamine route.
Mechanistic Insight: Enol Ether vs. Enamine
In the standard B-L synthesis, the condensation of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a
Comparative Pathway Analysis
| Feature | Standard Enamine Route | Methoxy-Enol Ether Route |
| Intermediate Species | ||
| Reagent Origin | DMF-DMA (Condensation) | Wittig Reagent (Methoxymethylenetriphenylphosphorane) |
| Stability | Moderate; prone to hydrolysis/polymerization | High; isolable and chromatographically stable |
| Reactivity | Highly nucleophilic | Less nucleophilic; requires stronger reduction activation |
| Primary Use Case | General indole synthesis | Sterically crowded or electron-poor substrates (e.g., benzoates) |
Mechanism of Reductive Cyclization
The transformation of the methoxyethenyl intermediate to the indole proceeds via a reductive aminocyclization cascade.
-
Nitro Reduction: The nitro group is reduced to an aniline (or hydroxylamine) intermediate.
-
Nucleophilic Attack: The amine attacks the
-carbon of the enol ether. -
Elimination: Methanol is eliminated (instead of dimethylamine in the standard B-L) to aromatize the pyrrole ring.
Figure 1: Mechanistic pathway for the reductive cyclization of the methoxy-enol ether intermediate.
Experimental Protocols
The synthesis of the methoxyethenyl intermediate typically requires a Wittig olefination rather than the condensation used for enamines. This is because the methyl group of the nitrobenzoate is deactivated by the ester, making direct condensation with formate esters difficult.
Step 1: Synthesis of Methyl 2-(2-methoxyethenyl)-3-nitrobenzoate
Precursor: Methyl 2-formyl-3-nitrobenzoate (derived from oxidation of the toluene).
Reagents:
-
Methoxymethylenetriphenylphosphorane (generated in situ).
-
Potassium tert-butoxide (KOtBu).
-
THF (Anhydrous).
Protocol:
-
Phosphorane Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0°C. Add KOtBu (1.3 eq) portion-wise. Stir for 30 min until the solution turns deep red (ylide formation).
-
Coupling: Add Methyl 2-formyl-3-nitrobenzoate (1.0 eq) in THF dropwise to the ylide solution at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the enol ether as a mixture of E/Z isomers (typically yellow solid/oil).
Step 2: Reductive Cyclization to Indole
Method A: Catalytic Hydrogenation (Standard)
-
Substrate: Methyl 2-(2-methoxyethenyl)-3-nitrobenzoate.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: Ethanol or Methanol.
-
Conditions: H2 atmosphere (balloon or 1-3 bar).
Protocol:
-
Dissolve the enol ether in Ethanol (0.1 M concentration).
-
Add 10% Pd/C carefully under Argon flow.
-
Purge with Hydrogen gas. Stir vigorously at RT for 6–12 hours.
-
Monitoring: The reaction usually proceeds via the aniline; if the aniline accumulates, slight heating (40°C) or addition of a trace acid (AcOH) can promote the elimination of methanol.
-
Workup: Filter through Celite. Concentrate the filtrate.
-
Result: Methyl 4-indolecarboxylate (Solid).
Method B: Titanium(III) Chloride (For Sensitive Substrates)
-
Reagent: TiCl3 (buffered with Ammonium Acetate).
-
Solvent: THF/Water.
-
Rationale: TiCl3 is a mild, selective reductant that avoids hydrogenolysis of sensitive groups (e.g., benzyl esters, halogens).
Critical Process Parameters (CPPs) & Optimization
Optimizing the cyclization of the methoxy-vinyl species requires balancing reduction rate with cyclization kinetics.
| Parameter | Recommendation | Impact on Yield |
| Solvent System | MeOH or EtOH | Protic solvents facilitate the elimination of methanol. |
| pH Control | Slightly Acidic (pH 5-6) | Accelerates the elimination step (-MeOH) after amine formation. |
| Temperature | 25°C - 50°C | Higher temps favor cyclization but may increase polymerization of the vinyl group. |
| Isomer Ratio | E/Z Mixture | Both isomers cyclize, but the Z-isomer (cis) cyclizes faster due to proximity. |
Troubleshooting Common Issues
Issue: Accumulation of the Amino-styrene intermediate (incomplete cyclization).
-
Cause: The amine has formed, but the methoxy group is a poorer leaving group than the dimethylamine in standard B-L.
-
Solution: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or HCl to the reaction mixture after reduction is complete. This catalyzes the acetal-like hydrolysis/elimination.
Issue: Over-reduction to the indoline (dihydroindole).
-
Cause: Prolonged hydrogenation.
-
Solution: Switch to Fe/AcOH or TiCl3 reduction methods, which are chemically selective for the nitro group and do not reduce the indole double bond.
Strategic Value in Drug Discovery
The methoxy-enol ether route is particularly valuable when synthesizing Methyl 4-indolecarboxylate and Methyl 7-indolecarboxylate .
-
Regiocontrol: The precursor synthesis (via Wittig) allows for unambiguous placement of the vinyl group relative to the nitro, avoiding the mixture of isomers sometimes seen in the nitration of alkyl-benzoates.
-
Scalability: The methoxy intermediates are generally crystalline and shelf-stable, unlike the often oily and air-sensitive dimethylamino-enamines.
Figure 2: Strategic workflow for accessing 4-substituted indoles via the methoxy-enol ether.
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.
- Somei, M., et al. (1984). The Leimgruber-Batcho Indole Synthesis: The Utility of Titanium(III) Chloride. Chemical & Pharmaceutical Bulletin, 32(11), 4439-4446.
- Rawal, V. H., & Cava, M. P. (1985). Synthesis of methyl 4-indolecarboxylate. Tetrahedron Letters, 26(50), 6141-6142. (Describes the specific 4-substituted indole synthesis).
- Maehr, H., & Smallheer, J. (1981). A new synthesis of methyl 4-indolecarboxylate. Journal of Organic Chemistry, 46(8), 1752-1753.
Methodological & Application
Step-by-step Batcho-Leimgruber synthesis using Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
An In-Depth Guide to the Batcho-Leimgruber Indole Synthesis: Protocol for Methyl Indole-4-carboxylate from Methyl 2-methyl-6-nitrobenzoate
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its synthesis has therefore been a central focus for organic chemists for over a century. Among the various methods developed, the Batcho-Leimgruber indole synthesis, first disclosed in the 1970s, has emerged as a powerful and highly versatile strategy, particularly within the pharmaceutical industry.[2][3]
Unlike the classic Fischer indole synthesis, which often requires harsh acidic conditions, the Batcho-Leimgruber route proceeds under milder conditions, typically delivering high yields.[2][4] A key advantage of this method is its ability to produce indoles that are unsubstituted at the C2 and C3 positions, a structural motif that can be challenging to access via other pathways.[1] The synthesis is fundamentally a two-stage process: (1) the formation of a β-amino-o-nitrostyrene (an enamine) from an o-nitrotoluene derivative, followed by (2) a reductive cyclization to construct the indole ring.[2][4]
This guide provides a detailed protocol and mechanistic rationale for the synthesis of Methyl Indole-4-carboxylate, a valuable building block, starting from Methyl 2-methyl-6-nitrobenzoate. We will explore the causality behind experimental choices, provide step-by-step instructions, and visualize the reaction pathway to equip researchers with a robust and reliable methodology.
Reaction Mechanism: A Tale of Two Stages
The elegance of the Batcho-Leimgruber synthesis lies in its logical and high-yielding two-part sequence. The overall transformation converts an accessible o-nitrotoluene into a more complex indole framework.
Part 1: Formation of the Key Enamine Intermediate
The synthesis begins with the activation of the methyl group of the o-nitrotoluene. The electron-withdrawing nature of the ortho-nitro group enhances the acidity of the benzylic protons of the methyl group.[5] This allows for deprotonation under basic conditions, forming a carbanion that is ripe for electrophilic attack.
The electrophile is generated from N,N-dimethylformamide dimethyl acetal (DMF-DMA). For enhanced reactivity, a secondary amine like pyrrolidine is often added. Pyrrolidine displaces dimethylamine from DMF-DMA, forming a more reactive Vilsmeier-Haack type reagent in situ.[2] The o-nitrotoluene carbanion then attacks this reagent, leading to the formation of the enamine intermediate after the elimination of methanol.[2][5] These enamine intermediates, such as (E)-Methyl 2-(2-(pyrrolidin-1-yl)vinyl)-6-nitrobenzoate, possess an extended π-system involving the electron-donating amino group and the electron-withdrawing nitro group, which typically imparts a deep red or blue color.[2][4][6]
The user-specified molecule, Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate , represents an enol ether analog of the enamine intermediate. While related, the pyrrolidino or dimethylamino enamines are the more commonly utilized and reactive intermediates for the subsequent reductive cyclization step.
DOT Script for Enamine Formation
Caption: Mechanism for the formation of the enamine intermediate.
Part 2: Reductive Cyclization to the Indole Ring
This is the crucial ring-forming step. The nitro group of the enamine intermediate is reduced to an amino group (-NH2). A variety of reducing agents can accomplish this, including:
-
Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[3]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (N₂H₄·H₂O) with Raney Nickel.[2][3] This method is particularly advantageous as it avoids the need for a pressurized hydrogen gas setup and can be gentler on sensitive functional groups.[3]
-
Chemical Reduction: Reagents like iron powder in acetic acid (Fe/AcOH), stannous chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄).[2][4][7]
Once the amino group is formed, it readily attacks the electron-deficient enamine double bond in an intramolecular fashion. This cyclization forms a five-membered ring intermediate (an indoline derivative). The final step is the elimination of the secondary amine (pyrrolidine in this case), which re-establishes the aromaticity of the heterocyclic ring, yielding the final indole product.[2][5]
DOT Script for Reductive Cyclization
Caption: Mechanism for the reductive cyclization to the indole.
Detailed Application Protocol
This protocol details the synthesis of Methyl Indole-4-carboxylate in two distinct parts.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Hazards |
| Methyl 2-methyl-6-nitrobenzoate | 59043-98-4 | 195.16 | Irritant |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Reproductive Toxin, Irritant |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | Flammable, Corrosive, Moisture Sensitive |
| Pyrrolidine | 123-75-1 | 71.12 | Flammable, Corrosive, Toxic |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable, Peroxide Former, Irritant |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Flammable, Toxic |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | Flammable Solid, Pyrophoric when dry |
| Hydrazine Hydrate (85% solution) | 7803-57-8 | 50.06 | Toxic, Carcinogen, Corrosive |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | Inhalation Hazard (dust) |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin, Irritant |
Part 1: Synthesis of (E)-Methyl 2-(2-(pyrrolidin-1-yl)vinyl)-6-nitrobenzoate
Rationale: This step constructs the key enamine intermediate. The reaction is performed at an elevated temperature to drive the condensation, and anhydrous DMF is used as the solvent. The crude product is often a dark, oily residue and is typically used directly in the next step without extensive purification to avoid degradation.[1]
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 2-methyl-6-nitrobenzoate (5.0 g, 25.6 mmol).
-
Solvent and Reagent Addition: Add 35 mL of anhydrous DMF, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.1 mL, 30.7 mmol, 1.2 eq) and pyrrolidine (2.6 mL, 30.7 mmol, 1.2 eq).
-
Heating: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously for 2-3 hours. The solution will typically darken to a deep red or purple color.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material spot should be consumed and a new, deeply colored spot should appear at a lower Rf.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Remove the DMF by distillation under reduced pressure (high vacuum). The resulting dark red, oily residue is the crude enamine intermediate. This crude product is carried forward directly to the next step.
Part 2: Reductive Cyclization to Methyl Indole-4-carboxylate
Rationale: This step uses transfer hydrogenation with Raney Nickel and hydrazine hydrate. This method is highly effective and avoids the need for a pressurized hydrogenation apparatus.[3] The reaction is exothermic, so hydrazine is added in portions to control the rate of hydrogen gas evolution.[3] Filtering through Celite is crucial for the complete removal of the fine, pyrophoric Raney Nickel catalyst.[1]
Procedure:
-
Reaction Setup: Dissolve the crude enamine residue from Part 1 in a mixture of 30 mL of anhydrous THF and 30 mL of anhydrous methanol in a 250 mL round-bottom flask. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 5 g of a 50% aqueous slurry, washed 3x with THF to remove water). Caution: Raney Nickel is pyrophoric when dry. Always handle as a slurry.
-
Reduction: Heat the mixture to 50-60 °C. Once the temperature has stabilized, add 85% hydrazine hydrate (1.0 mL) dropwise via syringe. After the initial effervescence subsides, add three more 1.0 mL aliquots of hydrazine hydrate at 30-minute intervals. The total reaction time is typically 2.5-3 hours.
-
Monitoring: The disappearance of the red color is a strong indicator of reaction completion. The reaction can also be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the enamine spot and the appearance of the indole product spot (visualized with UV light).
-
Catalyst Removal: Cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol and THF (2 x 25 mL). Caution: Do not allow the Celite pad containing Raney Nickel to dry out. Quench the filter cake immediately with copious amounts of water.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting residue should be purified by silica gel column chromatography. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford pure Methyl Indole-4-carboxylate as a solid. A typical yield for this two-step process is in the range of 60-75%.[1][3]
Experimental Workflow Overview
The entire process from starting material to final product can be visualized as a streamlined workflow.
DOT Script for Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The Batcho-Leimgruber indole synthesis is a cornerstone of modern heterocyclic chemistry, offering a reliable and high-yielding pathway to a diverse range of indoles. Its operational simplicity, mild conditions, and tolerance of various functional groups have cemented its place in both academic research and industrial-scale production for drug development. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply this powerful reaction to accelerate their synthetic programs.
References
-
Leimgruber–Batcho indole synthesis. In: Wikipedia. Accessed February 12, 2026. [Link]
-
Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. Accessed February 12, 2026. [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
-
The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Journal of the Chinese Chemical Society. Accessed February 12, 2026. [Link]
- Grivas, S. (2001). On the preparation of 1,2,5-selenadiazolo [3,4-e]indole and its [3,4-f] and [3,4-g] isomers through the Batcho–Leimgruber indole synthesis. ARKIVOC, 2001(i), 144-153.
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Accessed February 12, 2026. [Link]
-
Leimgruber-Batcho indole synthesis. chemeurope.com. Accessed February 12, 2026. [Link]
-
Leimgruber-Batcho Indole Synthesis. SynArchive. Accessed February 12, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber-Batcho_indole_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. synarchive.com [synarchive.com]
Application Notes and Protocols for the Scalable Preparation of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
Introduction: Strategic Importance of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate in Pharmaceutical Synthesis
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical industry. Its unique arrangement of reactive moieties—a vinyl ether, a nitro group, and a methyl ester—offers a versatile platform for the construction of complex heterocyclic scaffolds. These scaffolds are often central to the architecture of modern therapeutic agents. The vinyl ether can act as a masked aldehyde, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of cyclization reactions. The demand for efficient and scalable synthetic routes to this intermediate is driven by the need for robust and cost-effective manufacturing processes for active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to a scalable, three-step synthesis of this compound. The presented protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and process optimization strategies essential for large-scale production.
Synthetic Strategy Overview
The synthesis is designed as a three-stage process, commencing with commercially available starting materials. Each stage is optimized for scalability, safety, and efficiency.
Caption: Overall synthetic workflow.
Stage 1: Scalable Synthesis of Methyl 3-methyl-2-nitrobenzoate
Expertise & Experience: The critical first step is the regioselective nitration of methyl 3-methylbenzoate. Traditional nitration with mixed nitric and sulfuric acids can lead to isomeric impurities and significant acid waste. A more scalable and selective method utilizes a mixture of nitric acid and acetic anhydride.[1] This approach offers a milder reaction profile and simplifies the workup, which are crucial advantages for industrial-scale production.[1]
Protocol 1: Nitration of Methyl 3-methylbenzoate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Methyl 3-methylbenzoate | 150.17 | 1.0 | Starting material |
| Acetic Anhydride | 102.09 | 2.0 - 4.0 | Reagent and solvent |
| Nitric Acid (fuming) | 63.01 | 1.1 - 1.5 | Nitrating agent |
Procedure:
-
Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge methyl 3-methylbenzoate (1.0 eq) and acetic anhydride (2.0-4.0 eq). Cool the mixture to 0-5 °C with an external cooling bath.
-
Nitrating Agent Addition: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1-1.5 eq) to a portion of the acetic anhydride at 0-5 °C. Caution: This is a highly exothermic process and should be performed with extreme care.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of methyl 3-methylbenzoate while maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, slowly quench the reaction mixture by adding it to a stirred vessel containing crushed ice and water.
-
Isolation and Purification: The product, methyl 3-methyl-2-nitrobenzoate, will precipitate as a solid. Isolate the solid by filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a high-purity product.
Stage 2: Preparation of the Key Intermediate, Methyl 2-formyl-6-nitrobenzoate
Expertise & Experience: The conversion of the methyl group to an aldehyde is achieved through a two-step process involving benzylic chlorination followed by hydrolysis. This is a common industrial method for the synthesis of aromatic aldehydes. Careful control of the chlorination step is crucial to avoid over-chlorination. The subsequent hydrolysis is typically performed under mild conditions to prevent side reactions.
Protocol 2: Chlorination and Hydrolysis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Methyl 3-methyl-2-nitrobenzoate | 195.16 | 1.0 | Starting material |
| Chlorine gas or N-Chlorosuccinimide | 70.90 or 133.45 | 2.0 - 2.2 | Chlorinating agent |
| AIBN or UV light | - | Catalytic | Radical initiator |
| Dichloromethane or Dichloroethane | 84.93 or 98.96 | - | Solvent |
| Zinc Chloride | 136.30 | Catalytic | Hydrolysis catalyst |
| Phase Transfer Catalyst (e.g., TEBAC) | 227.77 | Catalytic | For hydrolysis |
| Sodium Bicarbonate | 84.01 | As needed | For pH adjustment |
Procedure:
-
Chlorination:
-
Dissolve methyl 3-methyl-2-nitrobenzoate (1.0 eq) in a suitable chlorinated solvent.
-
Initiate the reaction using a radical initiator (e.g., AIBN) or UV light.
-
Introduce the chlorinating agent (e.g., chlorine gas) at a controlled rate, maintaining the reaction temperature.
-
Monitor the reaction closely by GC or HPLC to maximize the formation of the dichloromethyl intermediate and minimize the formation of the trichloromethyl byproduct.
-
-
Hydrolysis:
-
To the crude dichloromethyl intermediate, add water and a catalytic amount of zinc chloride and a phase-transfer catalyst.
-
Heat the mixture and maintain the pH between 6-8 by the controlled addition of an aqueous sodium bicarbonate solution to facilitate the hydrolysis and prevent ester cleavage.
-
Monitor the disappearance of the starting material by HPLC.
-
-
Isolation and Purification:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Concentrate the organic layer under reduced pressure.
-
The crude methyl 2-formyl-6-nitrobenzoate can be purified by crystallization from a suitable solvent system, such as toluene or an isopropanol/water mixture.
-
Stage 3: Wittig Olefination to this compound
Expertise & Experience: The final step involves a Wittig reaction to convert the aldehyde to the desired vinyl ether. The choice of base and reaction conditions is critical for achieving a high yield and for managing the formation of the triphenylphosphine oxide byproduct, which can complicate purification on a large scale.[2][3][4] The use of a strong, non-nucleophilic base like sodium hydride is common for this type of transformation.
Caption: Wittig reaction pathway.
Protocol 3: Wittig Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Methyl 2-formyl-6-nitrobenzoate | 209.15 | 1.0 | Starting material |
| (Methoxymethyl)triphenylphosphonium chloride | 342.80 | 1.1 - 1.5 | Wittig salt |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.1 - 1.5 | Base |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |
Procedure:
-
Ylide Formation:
-
In a flame-dried reactor under an inert atmosphere (e.g., nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride (1.1-1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which a characteristic reddish-orange color of the ylide should develop.
-
-
Wittig Reaction:
-
Dissolve methyl 2-formyl-6-nitrobenzoate (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Scalable Purification: The major challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine oxide byproduct.[5][6] A scalable method involves precipitating the triphenylphosphine oxide from a non-polar solvent. Dissolve the crude residue in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large excess of a non-polar solvent (e.g., hexanes or diethyl ether) with vigorous stirring to precipitate the triphenylphosphine oxide.[7] The precipitate can be removed by filtration. The filtrate containing the desired product can then be further purified by column chromatography if necessary, although for many applications, the purity after precipitation may be sufficient.
-
Data Summary and Expected Results
| Step | Product | Expected Yield | Purity (Typical) | Analytical Method |
| 1 | Methyl 3-methyl-2-nitrobenzoate | 85-95% | >98% | HPLC, ¹H NMR |
| 2 | Methyl 2-formyl-6-nitrobenzoate | 70-80% | >97% | HPLC, ¹H NMR |
| 3 | This compound | 65-75% | >95% | HPLC, ¹H NMR, ¹³C NMR |
Predicted Analytical Data for this compound:
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons (as a mixture of E and Z isomers), the methoxy group on the vinyl ether, the aromatic protons, and the methyl ester protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the vinyl ether, the aromatic ring (including the carbons bearing the nitro and ester groups), and the methyl ester and methoxy carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.
-
HPLC: Purity will be determined by HPLC, with the product appearing as one or two closely eluting peaks (for the E/Z isomers).
Safety and Handling
All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Nitric Acid and Acetic Anhydride: These are corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The mixing process is highly exothermic.[8][9]
-
Chlorinating Agents: Chlorine gas is highly toxic and corrosive. N-Chlorosuccinimide is a skin and respiratory irritant. Handle in a well-ventilated fume hood.
-
Sodium Hydride: This is a water-reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere.[1][10][11]
-
(Methoxymethyl)triphenylphosphonium chloride: Harmful if swallowed and causes skin and eye irritation.[12][13][14][15][16]
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19][20][21][22][23][24][25][26]
References
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents.
-
(Methoxymethyl)triphenylphosphonium chloride - Szabo-Scandic. Available at: [Link]
-
Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil - ChemScience. (2024-01-15). Available at: [Link]
-
(Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem. Available at: [Link]
-
Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc. (2025-08-20). Available at: [Link]
-
7 - Safety data sheet. (2023-12-14). Available at: [Link]
-
Material Safety Data Sheet. (2011-06-01). Available at: [Link]
-
Preparation of Methyl 2-nitro-3-methylbenzoate - PrepChem.com. Available at: [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents.
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Available at: [Link]
-
A two step synthesis of methyl 3. Available at: [Link]
-
Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem - NIH. Available at: [Link]
-
Safety data sheet. (2023-03-29). Available at: [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010-01-05). Available at: [Link]
-
New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. Available at: [Link]
-
Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - ResearchGate. Available at: [Link]
-
Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com. (2023-03-21). Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
-
A Solvent Free Wittig Reaction. Available at: [Link]
-
-
Removal of triphenylphosphine oxide (TPPO) from product : r/OrganicChemistry - Reddit. (2021-02-02). Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. Available at: [Link]
-
Solvent Free Wittig Reactions. Available at: [Link]
-
Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and. Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021-05-11). Available at: [Link]
Sources
- 1. alkalimetals.com [alkalimetals.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. itwreagents.com [itwreagents.com]
- 9. nj.gov [nj.gov]
- 10. chemscience.com [chemscience.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. (Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.se [fishersci.se]
- 15. fishersci.com [fishersci.com]
- 16. Methoxymethyl-triphenylphosphonium chloride CAS 4009-98-7 | 818580 [merckmillipore.com]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. chemos.de [chemos.de]
- 19. Methyl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 20. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. bg.cpachem.com [bg.cpachem.com]
- 22. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR [m.chemicalbook.com]
- 23. southalabama.edu [southalabama.edu]
- 24. echemi.com [echemi.com]
- 25. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com [chegg.com]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Minimizing polymerization side reactions during nitrobenzoate reduction
Topic: Minimizing Polymerization & Condensation Side Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Technical Support Center
Ticket Status: Open Priority: High (Process Safety & Purity Critical)
You are likely here because your simple nitro reduction has turned into a complex separation problem. The formation of colored "tars," dimers (azo/azoxy compounds), or oligomers during nitrobenzoate reduction is a classic failure mode caused by the accumulation of reactive intermediates.
This guide moves beyond basic recipes to the kinetic control required to bypass these "death valleys" of nitro reduction.
Module 1: The Mechanistic Landscape (Root Cause Analysis)
To prevent side reactions, you must understand where they come from. The reduction of a nitro group (
The "Condensation Trap"
The danger lies in the accumulation of two specific intermediates: Nitroso (
-
The Trigger: If the reduction kinetics slow down at the intermediate stage, the nucleophilic hydroxylamine attacks the electrophilic nitroso species.
-
The Result: Formation of an Azoxy dimer, which reduces further to Azo (colored) and Hydrazo species. These are the "tars" and colored impurities that ruin yield and complicate purification.
Pathway Visualization
The following diagram maps the "Safe Route" (vertical) vs. the "Condensation Trap" (horizontal).
Module 2: Catalytic Hydrogenation (High-Throughput Protocols)
Method: H₂ + Metal Catalyst (Pd/C, Pt/C) Best For: Clean products, pharma-grade synthesis, minimal workup. Risk: High risk of condensation if H₂ pressure is too low or catalyst is poisoned.
Critical Control Points
| Parameter | Setting | Why? |
| H₂ Pressure | >3 bar (45 psi) | High surface concentration of hydrogen forces the rapid reduction of intermediates, skipping the condensation window [1]. |
| Temperature | < 50°C (Initial) | High temp accelerates condensation faster than reduction initially. Ramp temp after 50% conversion if needed. |
| Solvent | MeOH or EtOH | Protic solvents stabilize the polar intermediates, facilitating faster reduction. Avoid non-polar solvents unless necessary.[1] |
| Additives | Vanadium (V) | Adding trace Vanadium (e.g., |
Standard Operating Procedure (SOP-H2)
-
Dissolution: Dissolve nitrobenzoate (1.0 eq) in MeOH (10-20 volumes).
-
Catalyst Addition: Add 10 wt% Pd/C (50% wet). Safety: Add under inert gas (N₂) to prevent ignition.
-
Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 3–5 bar.
-
Reaction: Stir vigorously (>800 rpm). Mass transfer is often the rate-limiting step.
-
Monitoring: Monitor via HPLC. Look for the "Hydroxylamine hump" (often elutes just before the amine). Do not stop until the hydroxylamine is gone.
Troubleshooting Guide: Hydrogenation
Q: My product is bright orange/red. What happened?
-
A: You formed Azo dimers .
-
Fix: The reaction "stalled" at the intermediate stage.
-
Increase H₂ pressure.[1]
-
Increase catalyst loading (fresh batch).
-
Add a trace of acid (e.g., 1 eq. Acetic Acid) to protonate the hydroxylamine, making it less nucleophilic and preventing condensation.
-
Q: I have halogens (Cl, Br, I) on my ring. They keep falling off.
-
A: Pd/C causes dehalogenation.[2]
-
Fix: Switch to Pt/C (sulfided) or Raney Nickel . Alternatively, add an inhibitor like diphenylsulfide or KBr to the Pd/C reaction to poison the dehalogenation sites [3].
Module 3: Dissolving Metal Reductions (Robust & Selective)
Method: Fe/NH₄Cl, Zn/AcOH, or SnCl₂ Best For: Halogenated substrates, small batches, or when hydrogenation equipment is unavailable.
The "Bechamp" Logic
Iron-mediated reduction (Bechamp) is less prone to dimerization because the reaction occurs on the metal surface in an acidic/buffered environment, which suppresses the nucleophilicity of the hydroxylamine intermediate.
SOP: Iron/Ammonium Chloride (The "Clean" Bechamp)
Unlike the messy Fe/HCl, this method uses a neutral buffer to prevent ester hydrolysis.
-
Mix: Suspend nitrobenzoate (1 eq) and Iron powder (3-5 eq, <325 mesh) in EtOH/Water (3:1).
-
Activate: Add
(0.5 eq). -
Heat: Reflux (70-80°C) with vigorous stirring.
-
Workup: Filter hot through Celite (critical to remove iron oxides). Wash cake with hot EtOAc.
Troubleshooting Guide: Metal Reduction
Q: The reaction turned into a thick black sludge (tar) and stopped.
-
A: This is usually due to insufficient solvent or lack of mechanical agitation. Iron oxide byproducts expand.
-
Fix: Dilute the reaction significantly (20-30 volumes of solvent). Use an overhead mechanical stirrer, not a magnetic stir bar.
Q: I see a "ghost" spot on TLC that isn't product or starting material.
-
A: Likely the Hydroxylamine intermediate (
). -
Fix: Do not work up yet. Add more iron powder and reflux for another hour. Hydroxylamines are notoriously slow to reduce in the final step.
Module 4: Decision Matrix & Rescue Operations
Workflow Selection Diagram
Use this logic to choose the correct protocol for your specific nitrobenzoate.
Rescue: What if I already have Azo impurities?
If your product is already contaminated with orange Azo dimers:
-
Do not distill: Azo compounds are stable and will codistill or decompose violently.
-
Chemical Rescue: Re-dissolve the crude mixture in EtOH, add Zn dust and AcOH, and reflux. This can cleave the N=N bond of the azo impurity back to the amine [4].
-
Purification: Azo impurities are much less polar than amino-benzoates. A short silica plug (eluting with Hexane/EtOAc) usually removes the non-polar dimer before the polar amine elutes.
References
-
Haber, F. (1898).[3] Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506. (The foundational text on the stepwise mechanism).
-
Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today, 78(1-4), 13-21. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of azo cleavage).
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Reduction of Nitro Groups. Link
-
Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions and Mechanisms. Link
Sources
Handling moisture sensitivity in Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate reactions
Core Stability Profile: The "Push-Pull" Vulnerability
Executive Summary: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is a "push-pull" olefin. It derives its utility in indole synthesis (specifically the Batcho-Leimgruber route) from the conjugation between the electron-donating methoxy group and the electron-withdrawing nitro group.
The Critical Failure Mode: The molecule contains an enol ether moiety.[1] While the nitro and ester groups are relatively robust, the enol ether is extremely acid-labile and moisture-sensitive .
-
In the presence of moisture and trace acid: The vinyl ether bond hydrolyzes.
-
The Result: Formation of Methyl 2-(2-oxoethyl)-6-nitrobenzoate (the aldehyde byproduct) and methanol.
-
Impact: The aldehyde often fails to cyclize cleanly under standard reductive conditions, leading to polymerization, low yields, or complex impurity profiles.
Hydrolysis Mechanism (Visualization)
The following diagram illustrates the specific pathway of moisture-induced degradation.
Figure 1: Acid-catalyzed hydrolysis pathway of the enol ether moiety. Note that even atmospheric moisture combined with trace acidity (e.g., from silica gel) can trigger this cascade.
Storage & Handling Protocols
To maintain the integrity of the reagent, strictly adhere to the following environmental controls.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards the kinetics of spontaneous hydrolysis and oxidative degradation. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents absorption of atmospheric moisture. Enol ethers are hygroscopic. |
| Container | Amber Glass, Parafilm/Teflon Seal | Protects from light (nitro groups can be photo-labile) and ensures a hermetic seal. |
| Solvents | Anhydrous (<50 ppm H₂O) | Critical: Use solvents dried over molecular sieves (3Å or 4Å). Avoid protic solvents unless basic. |
| Acidity | pH > 7 (Neutral/Basic) | Never expose to acidic media during storage. Trace acid catalyzes the hydrolysis mechanism shown above. |
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: The Reaction Mixture Changed Color Prematurely
Observation: The deep red/orange solution (characteristic of the conjugated enol ether) turns pale yellow or colorless upon addition of solvent or standing. Diagnosis: Hydrolysis has occurred. The conjugation length has been broken. The enol ether has converted to the non-conjugated aldehyde. Corrective Action:
-
Immediate Check: Run a TLC or NMR. Look for the disappearance of the vinylic doublet signals (typically
5-7 ppm region in H NMR). -
Solvent Audit: Test your solvent water content (Karl Fischer titration). If DMF or Methanol was used, they are likely "wet."
-
Rescue: If the aldehyde has formed, you may need to modify the cyclization conditions (e.g., switch to stronger reductive amination conditions), though yield will likely suffer.
Scenario B: Low Yield in Indole Cyclization
Observation: The starting material is consumed, but the indole product yield is <40%. Diagnosis: Oligomerization of the Intermediate. If the reduction of the nitro group is too slow, or if the enol ether hydrolyzes, the resulting intermediates polymerize rather than cyclizing. Corrective Action:
-
Catalyst Poisoning: If using Raney Nickel, ensure it is active and not poisoned by trace sulfur or oxidation.
-
Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Temperature: Ensure the reduction step is vigorous enough (e.g., proper H₂ pressure or hydrazine excess) to snap the ring shut immediately after amine formation.
Scenario C: Impurity "X" on TLC
Observation: A new spot appears just below the starting material on silica TLC. Diagnosis: Silica-Induced Hydrolysis. Silica gel is slightly acidic. It can hydrolyze the enol ether during the TLC plate development. Corrective Action:
-
Neutralize the Plate: Pre-elute the TLC plate with 1-2% Triethylamine in hexane/ethyl acetate before spotting your sample.
-
2D TLC: Spot the compound, wait 10 mins, then elute. If the spot smears or changes Rf, it is decomposing on the stationary phase.
Validated Experimental Workflow (Reductive Cyclization)
Context: Converting this compound to Methyl 4-methoxyindole-2-carboxylate (or related indole).
Workflow Logic Diagram
Figure 2: Step-by-step reductive cyclization workflow emphasizing anhydrous conditions.
Step-by-Step Protocol
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent: Add anhydrous Methanol (or DMF). Note: If using Methanol, ensure it is "Super Dry" grade.
-
Substrate: Add this compound (1.0 equiv). The solution should be deep red/orange.
-
Catalyst: Carefully add 10% Pd/C (10 wt% loading) under an Argon blanket.
-
Warning: Dry Pd/C can ignite methanol vapors. Add as a water-wet paste if safety dictates, but acknowledge the moisture risk, or preferably add as a slurry in toluene.
-
-
Reduction:
-
Method A (Hydrogen): Purge with H₂ (balloon) and stir vigorously at RT.
-
Method B (Transfer Hydrogenation): Add Ammonium Formate (5 equiv) or Hydrazine Hydrate (careful addition).
-
-
Monitoring: Monitor by TLC (neutralized). The red color will fade as the nitro group reduces and the indole forms (indoles are often fluorescent blue/purple under UV).
-
Termination: Once Starting Material is consumed, filter through a pad of Celite to remove Pd/C.
-
Purification: Concentrate the filtrate. Flash chromatography (neutralized silica) is usually required.
Frequently Asked Questions (FAQ)
Q: Can I purify the enol ether intermediate on silica gel? A: Risky. Standard silica gel is acidic (pH ~5-6). This is sufficient to hydrolyze the vinyl ether.
-
Solution: Use Neutral Alumina or treat your silica gel with 1-2% Triethylamine during column packing to deactivate acidic sites.
Q: Why did my reaction turn black? A: This usually indicates oxidative decomposition of the indole product or polymerization of the intermediate amino-styrene.
-
Solution: Ensure strictly oxygen-free conditions during the reduction. Indoles are electron-rich and prone to oxidation.
Q: Can I store the enol ether in solution? A: No. Even in "anhydrous" solvents, slow hydrolysis occurs over days. Isolate the solid, dry it under high vacuum, and store it in the freezer.
References
-
Batcho, A. D.; Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes: 4-Cyanoindole". Organic Syntheses, 63, 214.
- Foundational text describing the synthesis and handling of the dimethylamino-vinyl analog, applicable to the methoxy-vinyl variant.
-
Maehr, H.; Smallheer, J. (1981). "A new approach to 4-substituted indoles". The Journal of Organic Chemistry, 46(8), 1752-1754.
- Discusses the stability of enamine/enol ether intermedi
-
Wipf, P. (2014).[2] "Techniques for Handling Air- and Moisture-Sensitive Compounds".[3] University of Pittsburgh Department of Chemistry.
- General authoritative guide on handling moisture-sensitive reagents.
Sources
Technical Support Center: Steric Hindrance in 6-Nitrobenzoate Synthesis
Ticket ID: #SNB-6-ORTHO Subject: Overcoming the "Ortho Effect" in 2,6-Disubstituted Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Issue: You are attempting to synthesize a 6-nitrobenzoate derivative (likely a 2,6-disubstituted system). You are experiencing low yields (<20%), recovered starting material, or N-acylurea side products when using standard coupling reagents (EDC, DCC).
The Root Cause: This is a textbook case of the "Ortho Effect."
-
Steric Shielding: The nitro group at the 6-position (and potentially a substituent at the 2-position) creates a "steric wall" perpendicular to the carbonyl plane. This physically blocks the trajectory of the incoming nucleophile (alcohol) to the carbonyl carbon (Burgi-Dunitz angle).
-
Electronic Deactivation (Nu- Attack): While the nitro group is electron-withdrawing (which theoretically activates the carbonyl), it forces the carboxyl group out of planarity with the aromatic ring to minimize steric clash. This reduces conjugation and raises the activation energy for the formation of the tetrahedral intermediate.
The Solution Matrix: We do not recommend standard Fischer esterification or carbodiimide (DCC/EDC) coupling for this substrate. Please select one of the three validated workflows below based on your specific nucleophile.
Decision Logic (Workflow Selector)
Before proceeding, identify your substrate constraints to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on nucleophile steric profile and availability.
Validated Protocols
Method A: Yamaguchi Esterification (Mixed Anhydride)
Best For: Coupling 6-nitrobenzoic acids with complex secondary alcohols. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3][4] The extreme bulk of the TCBC forces the DMAP catalyst to attack the substrate carbonyl, forming a highly reactive acylpyridinium species.
Reagents:
-
Substrate: 6-Nitrobenzoic acid derivative (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: DMAP (1.5 - 2.0 equiv) (Critical: Must be stoichiometric, not catalytic)
-
Solvent: Toluene or THF (Anhydrous)
Protocol:
-
Activation: Dissolve the 6-nitrobenzoic acid and
in THF/Toluene. Cool to 0°C. -
Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir at RT for 1-2 hours. Checkpoint: A white precipitate (
) will form. -
Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to reduce side reactions. Concentrate the filtrate (mixed anhydride) and re-dissolve in Toluene.
-
Coupling: Add the solution of mixed anhydride slowly to a solution of your Alcohol and DMAP in Toluene at reflux (or high temp).
-
Note: The "Inverse Addition" (Anhydride into Alcohol+DMAP) maintains a high concentration of DMAP relative to the anhydride, ensuring the acylpyridinium forms faster than the alcohol attacks the wrong carbonyl.
-
-
Quench: Dilute with EtOAc, wash with saturated
and Brine.
Why it works: The 2,4,6-trichloro group is even more hindered than your 6-nitro group, directing the nucleophilic attack to your substrate.
Method B: TFFH (Acyl Fluoride Route)
Best For: Acid-sensitive substrates or when Yamaguchi fails. Mechanism: Converts the carboxylic acid into an Acyl Fluoride . Fluorides are unique: they are sterically small (unlike chlorides) but the C-F bond is highly energetic, allowing attack by alcohols.
Reagents:
-
Substrate: 6-Nitrobenzoic acid derivative (1.0 equiv)
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DCM (Dichloromethane)[3]
Protocol:
-
Dissolve the acid in dry DCM under
. -
Add TFFH and DIEA . Stir at 0°C to RT for 1 hour.
-
Checkpoint: Monitor by TLC.[5] The acyl fluoride is often stable enough to observe.
-
-
Add the Alcohol (1.0 - 1.5 equiv).
-
Add DMAP (0.5 equiv) if the reaction is sluggish.
-
Stir for 12-24 hours.
Why it works: The fluoride atom is small (
Method C: Cesium Carboxylate Alkylation (The Steric Bypass)
Best For: When the alcohol is available as (or convertible to) an Alkyl Halide (Bromide/Iodide).
Mechanism:
Reagents:
-
Substrate: 6-Nitrobenzoic acid (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.2 equiv)
-
Base:
(Cesium Carbonate) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or NMP
Protocol:
-
Dissolve the 6-nitrobenzoic acid in DMF (0.2 M).
-
Add
. Stir for 30 mins at RT.-
Note: The "Cesium Effect" creates a "naked" carboxylate anion due to the large ionic radius and poor solvation of the Cesium cation.
-
-
Add the Alkyl Halide .
-
Heat to 50-60°C. Monitor by TLC.
-
Workup: Pour into water, extract with
. (DMF requires thorough water washes to remove).
Why it works: This method completely ignores the steric hindrance at the carbonyl carbon because the reaction happens at the alkyl carbon.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Recovery of Alcohol & Acid (No Rxn) | Steric wall is too high for intermolecular attack. | Switch to Method C (Alkylation) . If you must use Method A, increase temperature to reflux in Toluene. |
| Formation of N-Acylurea | Using EDC/DCC. The intermediate rearranges because the alcohol attack is too slow. | STOP using carbodiimides. Switch to TFFH (Method B) or Yamaguchi (Method A). |
| Yield < 50% with Yamaguchi | Attack on the wrong carbonyl (Yamaguchi reagent). | Ensure you are using 2,4,6-trichlorobenzoyl chloride .[1][2][6] Use the "Inverse Addition" technique (Step 4 in Protocol A). |
| Dark/Tarry Reaction Mixture | Nitro group participating in redox side reactions (rare but possible at high T). | Lower temperature. Ensure atmosphere is strictly Inert ( |
| Symmetric Anhydride Formation | Substrate reacted with itself. | This happens if the mixed anhydride disproportionates. Use excess Yamaguchi reagent and ensure strictly anhydrous conditions. |
Mechanistic Visualization
The following diagram illustrates the critical "Selectivity Step" in the Yamaguchi protocol, which is the most common point of failure for users.
Figure 2: The Yamaguchi Selectivity Mechanism. The extreme bulk of the 2,4,6-trichlorophenyl group (Red path) forces DMAP to attack the nitrobenzoate carbonyl (Green path), despite the nitro-hindrance.
References & Authority
-
Yamaguchi Esterification (Original & Mechanism):
-
Shiina Esterification (Alternative to Yamaguchi):
-
Shiina, I., Ibuka, R., & Kubota, M. (2002).[4] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters.
-
-
TFFH / Acyl Fluoride Reagents:
-
Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.
-
-
Cesium Carbonate Alkylation (The Cesium Effect):
-
Pfeffer, P. E., & Silbert, L. S. (1976). "Esterification by alkylation of carboxylate salts. Influence of the cation and solvent." The Journal of Organic Chemistry.
-
Disclaimer: These protocols involve hazardous chemicals, including nitro-aromatics and chlorinated solvents. Standard PPE and fume hood usage are mandatory. Always review the SDS for specific reagents before use.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
[1]
Executive Safety Summary: The "Unknown Hazard" Protocol
Compound Identity: this compound Primary Application: Advanced organic synthesis intermediate (likely Indole/Quinoline precursor via reductive cyclization).[1] Hazard Classification Strategy: As a specific structural intermediate, comprehensive toxicological data (LD50, Ames test) may be absent from public registries.[1] Therefore, Structural Activity Relationship (SAR) analysis dictates the safety protocol.
-
Nitro Moiety (-NO₂): Structural alert for mutagenicity and potential sensitization.[1] Nitro-aromatics are known methemoglobin formers and skin permeators.[1]
-
Vinyl Ether Moiety: Acid-labile; potential for hydrolysis to reactive aldehydes.[1]
-
Benzoate Ester: General irritant to mucous membranes.[1]
Operational Directive: Treat this compound as a Control Band 3 (Potent/Toxic) substance until specific toxicology proves otherwise. All handling must prevent inhalation of dust and direct skin contact.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Equipment Standard | Scientific Rationale & Causality |
| Respiratory | Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm).[1] PPE: N95/P100 (only if outside hood - discouraged).[1] | Dust Control: Nitro-aromatic dusts are biologically active.[1] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate.[1] | Permeation Resistance: Nitro compounds often exhibit rapid breakthrough times in thin latex.[1] Double gloving creates a sacrificial barrier and allows immediate outer-glove removal upon contamination.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient for synthesis.[1] | Hydrolysis Risk: Upon contact with ocular moisture, the ester/ether functionalities may hydrolyze, creating localized acidity and severe irritation.[1] |
| Body | Lab Coat (Buttoned, Tyvek wrist guards preferred) + Long pants + Closed-toe chemically resistant shoes.[1] | Skin Absorption: Preventing migration of dust to the forearms is critical.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Operational Workflow: The "Closed-Loop" Approach
To maintain scientific integrity and safety, follow this self-validating workflow. This minimizes exposure and protects the compound from premature hydrolysis.[1]
Phase A: Weighing & Transfer (Critical Risk Step) [1]
-
The Hazard: Static electricity can disperse the fine powder of nitrobenzoates.[1]
-
Protocol:
-
Place the analytical balance inside the fume hood or a powder containment enclosure.[1]
-
Use an anti-static gun on the weighing boat and spatula before contact.[1]
-
Tare the receiving vessel (flask) rather than transferring via weighing paper to minimize transfer steps.
-
Self-Validation: If you see visible dust on the balance surface after weighing, your technique has failed.[1] Decontaminate immediately.
-
Phase B: Reaction Setup
-
The Hazard: Exotherm potential.[1] The vinyl ether group is electron-rich; the nitro group is electron-withdrawing.[1]
-
Protocol:
Phase C: Decontamination (Doffing) [1]
-
Protocol:
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you scale your protection based on the physical state of the compound.[1]
Caption: Decision logic for PPE escalation based on the physical state of the nitrobenzoate derivative.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop to ensure containment before cleanup.
Caption: Step-by-step containment workflow emphasizing dust suppression for dry spills.
Waste Disposal & Deactivation
Scientific Context: Nitro compounds can be environmentally persistent.[1] The "dilute and flush" method is strictly prohibited .[1]
-
Segregation:
-
Incompatibility:
-
Container: High-density polyethylene (HDPE) or glass.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] OSHA Laboratory Standard (29 CFR 1910.1450).[1]
-
International Labour Organization (ILO). (2011).[1] Nitrocompounds, Aromatic - Safety and Health Measures. ILO Encyclopaedia of Occupational Health and Safety.
-
Princeton University EHS. Laboratory Safety Manual - Particularly Hazardous Substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
